Strontium chlorate

Description

Properties

IUPAC Name |

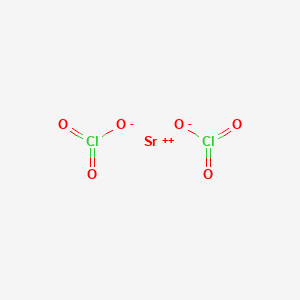

strontium;dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTABACCYANHFP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sr(ClO3)2, Cl2O6Sr | |

| Record name | STRONTIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | strontium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10326-21-3 (Parent) | |

| Record name | Strontium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70890637 | |

| Record name | Strontium chlorate (Sr(ClO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium chlorate appears as a moist solid or semi-solid slurry of white crystals. May explode under exposure to heat or fire. Used in pyrotechnics., Colorless to white crystals; Releases oxygen when heated to 120 degrees C; [HSDB] | |

| Record name | STRONTIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

174.9 G/100 ML WATER AT 18 °C, Sol in dilute alcohol; insol in absolute alcohol; very sol in hot water | |

| Record name | STRONTIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.15 g/cu-cm | |

| Record name | STRONTIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS | |

CAS No. |

7791-10-8 | |

| Record name | STRONTIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium chlorate (Sr(ClO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG48A4P4FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120 °C (Decomp) | |

| Record name | STRONTIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Strontium Chlorate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium chlorate, Sr(ClO₃)₂, is an inorganic compound of significant interest due to its strong oxidizing properties. It crystallizes as colorless or white crystals and is primarily utilized in pyrotechnics to produce a vibrant red color. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound crystals. It details established synthesis methodologies, including the Liebig method, neutralization reactions, and electrochemical synthesis. Furthermore, this guide outlines key characterization techniques essential for verifying the identity, purity, and properties of the synthesized crystals, such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Thermal Analysis (TGA/DSC), and Raman Spectroscopy. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in various scientific and industrial fields.

Introduction

This compound is a powerful oxidizing agent with the chemical formula Sr(ClO₃)₂. It exists in various hydrated forms, with the anhydrous salt and its hydrates being of primary interest for their applications, most notably in pyrotechnics.[1][2] The synthesis of pure this compound crystals is a critical step for ensuring the safety and performance of these applications. This guide aims to provide detailed methodologies for the synthesis and characterization of this compound, offering a valuable resource for researchers and professionals in chemistry, materials science, and related fields.

Synthesis of this compound Crystals

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity, scale of production, and available starting materials.

Liebig Method: Reaction of Strontium Hydroxide with Chlorine Gas

The Liebig method involves the reaction of chlorine gas with a warm aqueous solution or slurry of strontium hydroxide.[3] This reaction yields both this compound and strontium chloride.

Reaction:

6Sr(OH)₂ + 6Cl₂ → Sr(ClO₃)₂ + 5SrCl₂ + 6H₂O

The significant difference in the solubility of this compound and strontium chloride in water is exploited for their separation via fractional crystallization.

Neutralization of Chloric Acid

A straightforward method for synthesizing this compound is the neutralization of chloric acid (HClO₃) with either strontium hydroxide (Sr(OH)₂) or strontium carbonate (SrCO₃).[2]

Reactions:

2HClO₃ + Sr(OH)₂ → Sr(ClO₃)₂ + 2H₂O 2HClO₃ + SrCO₃ → Sr(ClO₃)₂ + H₂O + CO₂

This method can produce high-purity this compound, provided that the starting chloric acid is of high quality.

Electrochemical Synthesis

This compound can also be synthesized through the electrolysis of a concentrated aqueous solution of strontium chloride (SrCl₂).[4] This method avoids the co-production of large quantities of strontium chloride, simplifying the purification process.

Overall Reaction:

SrCl₂ + 6H₂O → Sr(ClO₃)₂ + 6H₂

Experimental Protocols

Synthesis via Liebig Method

Materials:

-

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O)

-

Chlorine gas (Cl₂)

-

Distilled water

Procedure:

-

Prepare a saturated solution of strontium hydroxide in warm distilled water.

-

Bubble chlorine gas through the warm strontium hydroxide solution while stirring continuously in a well-ventilated fume hood.

-

Continue the process until the solution becomes neutral or slightly acidic.

-

Concentrate the resulting solution by gentle heating to induce crystallization.

-

Cool the solution slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of this compound.

-

Separate the this compound crystals from the mother liquor (which is rich in strontium chloride) by filtration.

-

Further purify the crystals by recrystallization from hot water, taking advantage of the solubility difference between this compound and strontium chloride.

Characterization Techniques

Objective: To confirm the crystal structure and phase purity of the synthesized this compound.

Methodology:

-

A finely ground powder of the synthesized this compound crystals is prepared.

-

The powder is mounted on a sample holder of a powder X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

-

The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

The resulting diffractogram is compared with standard diffraction patterns for this compound (e.g., from the ICDD database) to confirm the orthorombic crystal structure and identify any impurities.[5][6]

Objective: To analyze the morphology, size, and surface features of the this compound crystals.

Methodology:

-

A small amount of the crystalline sample is mounted on an aluminum stub using double-sided conductive carbon tape.[7][8]

-

To prevent charging of the non-conductive crystals, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

The stub is then placed in the SEM chamber.

-

The sample is imaged at various magnifications using an accelerating voltage of 5-15 kV to observe the crystal morphology.

Objective: To investigate the thermal stability and decomposition behavior of the this compound crystals.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of the crystals is placed in an alumina or platinum crucible.[9][10]

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated from room temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve will show weight loss as a function of temperature, indicating decomposition, while the DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition.

Objective: To identify the characteristic vibrational modes of the chlorate anion and confirm the chemical identity of the synthesized compound.

Methodology:

-

A small amount of the crystalline sample is placed on a microscope slide.

-

A Raman spectrometer equipped with a laser (e.g., 532 nm or 785 nm) is used for analysis.

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

The Raman spectrum is recorded, and the positions of the vibrational bands corresponding to the Cl-O stretching and bending modes of the chlorate ion are identified.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Sr(ClO₃)₂ | [2] |

| Molar Mass | 254.51 g/mol | [2] |

| Appearance | Colorless or white crystals | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Fdd2 | [2] |

| Density | 3.15 g/cm³ | [2] |

| Melting Point | Decomposes at 120 °C (hydrates) | [2] |

| Decomposes at 290 °C (anhydrous) | [2] | |

| Solubility in Water | 174.9 g/100 mL at 18 °C | [2] |

Solubility Data of Strontium Salts in Water

| Compound | Formula | Solubility ( g/100 mL at 20°C) |

| This compound | Sr(ClO₃)₂ | ~175 |

| Strontium Chloride | SrCl₂ | 42.9 |

This significant difference in solubility is the basis for the purification of this compound by fractional crystallization.

Visualizations

Caption: A generalized workflow for the synthesis and characterization of this compound crystals.

Caption: Key characterization techniques employed for this compound crystals.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound crystals. The described synthesis methods, including the Liebig process, neutralization, and electrolysis, offer viable routes to obtain this important oxidizing agent. The outlined characterization techniques are essential for ensuring the quality, purity, and safety of the synthesized material. The provided data and workflows serve as a valuable resource for researchers and professionals, enabling a deeper understanding and practical application of the chemistry of this compound. Further research could focus on optimizing synthesis conditions for improved yield and purity, as well as exploring novel applications for this versatile compound.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Sr(ClO3)2 | CID 24641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chlorates.exrockets.com [chlorates.exrockets.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 7. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 8. vaccoat.com [vaccoat.com]

- 9. mooreanalytical.com [mooreanalytical.com]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Strontium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of strontium chlorate, Sr(ClO₃)₂. This compound is an inorganic compound and a strong oxidizing agent that finds applications in pyrotechnics. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization. This document details the multi-stage decomposition process, involving dehydration and subsequent breakdown into strontium chloride and oxygen. It summarizes the available quantitative data, outlines experimental protocols for thermal analysis, and presents a visual representation of the decomposition pathway.

Introduction

This compound, with a molar mass of 254.51 g/mol , typically exists in various hydrated forms, most commonly as the octahydrate (Sr(ClO₃)₂·8H₂O).[1] Its thermal decomposition is a critical aspect of its chemical profile, influencing its application and safety considerations. The process is generally understood to occur in two main stages: the loss of water of hydration, followed by the decomposition of the anhydrous salt at a higher temperature.

Decomposition Mechanism and Products

The thermal decomposition of this compound is a well-defined process that proceeds through distinct stages, ultimately yielding strontium chloride and oxygen gas.

Dehydration

Hydrated forms of this compound first undergo dehydration at approximately 120°C (248°F; 393 K).[2] At this temperature, the water of crystallization is released, transforming the hydrated salt into its anhydrous form. This initial step is a critical prelude to the main decomposition reaction.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound remains stable until it reaches a significantly higher temperature. The decomposition of the anhydrous salt occurs at approximately 290°C (554°F; 563 K).[2] The primary reaction at this stage is the breakdown of the chlorate ions, resulting in the formation of strontium chloride (SrCl₂) and the evolution of oxygen gas (O₂).

The overall decomposition reaction can be represented as:

Sr(ClO₃)₂(s) → SrCl₂(s) + 3O₂(g)

This reaction is an oxidation-reduction process where the chlorine in the chlorate ion is reduced, and the oxygen is oxidized.

Quantitative Data

While specific comprehensive TGA-DSC analyses for this compound are not widely published, the key transition temperatures have been established. The following table summarizes the available quantitative data for the thermal decomposition of this compound.

| Parameter | Value | Reference(s) |

| Decomposition of Hydrates | ||

| Onset of Dehydration | ~120 °C (248 °F; 393 K) | [2] |

| Product of Dehydration | Anhydrous Sr(ClO₃)₂ | [2] |

| Decomposition of Anhydrous Salt | ||

| Onset of Decomposition | ~290 °C (554 °F; 563 K) | [2] |

| Final Solid Product | Strontium Chloride (SrCl₂) | General knowledge |

| Gaseous Product | Oxygen (O₂) | General knowledge |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound can be adapted from standard procedures for inorganic oxidizing salts. The following outlines a general methodology for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the dehydration and decomposition stages.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of hydrated this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: Heat the sample from ambient temperature to approximately 400 °C to ensure complete decomposition.

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

The first significant mass loss step, occurring around 120 °C, corresponds to the loss of water of hydration. The percentage mass loss should be compared to the theoretical water content of the specific hydrate being analyzed.

-

The second major mass loss step, around 290 °C, represents the decomposition of the anhydrous salt to strontium chloride, with the mass loss corresponding to the release of oxygen.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the dehydration and decomposition of this compound, determining if these processes are endothermic or exothermic.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of hydrated this compound into a hermetically sealed DSC pan (e.g., aluminum or gold-plated copper).

-

Use an empty, sealed pan as a reference.

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: Use the same heating rate as the TGA experiment (10 °C/min) for direct comparison.

-

Temperature Range: Scan from ambient temperature to approximately 400 °C.

Data Analysis:

-

Plot the heat flow versus temperature.

-

An endothermic peak around 120 °C will correspond to the energy absorbed during the dehydration process.

-

An exothermic or endothermic peak around 290 °C will indicate the nature of the heat change during the decomposition of the anhydrous salt. For many chlorates, this decomposition is exothermic.

Visualization of the Decomposition Pathway

The thermal decomposition of this compound can be visualized as a sequential process.

Caption: Decomposition pathway of hydrated this compound.

Conclusion

The thermal decomposition of this compound is a two-step process initiated by the loss of water of hydration at approximately 120 °C, followed by the decomposition of the anhydrous salt at around 290 °C to yield strontium chloride and oxygen. This guide provides the fundamental data and experimental frameworks necessary for researchers and professionals working with this compound. Further detailed kinetic studies using advanced thermal analysis techniques would provide a more in-depth understanding of the reaction mechanism and its energetic profile.

References

An In-depth Technical Guide to the Solubility of Strontium Chlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of strontium chlorate in various organic solvents. This compound (Sr(ClO₃)₂), a strong oxidizing agent, is notably soluble in water.[1] However, its solubility in organic media is significantly more limited, a characteristic that is critical for its purification, and handling in various chemical processes. This document consolidates available qualitative solubility data, outlines general experimental protocols for determining the solubility of inorganic salts in organic solvents, and presents a generalized experimental workflow for such determinations. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound in their research.

Introduction

This compound is an inorganic compound with the formula Sr(ClO₃)₂. It is a powerful oxidizing agent and is often used in pyrotechnics to produce a vibrant red color. While its high solubility in water is well-documented, its behavior in organic solvents is less quantified in publicly available literature. Understanding the solubility of this compound in non-aqueous solvents is crucial for a variety of applications, including synthesis, purification by recrystallization, and formulation development where the presence of water is undesirable. This guide aims to provide a thorough understanding of this subject by presenting the available data and outlining methodologies for its experimental determination.

Solubility of this compound in Organic Solvents

A comprehensive review of available scientific literature reveals a significant gap in quantitative data for the solubility of this compound in organic solvents. The existing information is primarily qualitative, indicating limited solubility in alcoholic solvents.

Qualitative Solubility Data

Multiple sources consistently describe this compound as being "slightly soluble in alcohol" or "slightly soluble in ethanol".[1][2][3] It is also reported to be "insoluble in absolute alcohol".[4] The term "dilute alcohol" is also mentioned in the context of solubility, suggesting that the presence of water may enhance its dissolution in alcoholic solvents.[4]

Quantitative Solubility Data

Despite extensive searches, no specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as methanol, ethanol, acetone, or others were found in the reviewed literature. This indicates a notable area for future research to precisely quantify the solubility of this compound in a range of organic media at various temperatures.

The following table summarizes the available qualitative information.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 g solvent) |

| Ethanol | Slightly soluble[1][2][3] | Data not available |

| Absolute Ethanol | Insoluble[4] | Data not available |

| Dilute Alcohol | Soluble[4] | Data not available |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent can be achieved through several established experimental methods. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation. Common techniques include gravimetric, spectroscopic, and chromatographic methods.[5][6]

Equilibrium Concentration Method

A widely used technique is the equilibrium concentration method.[5][6] This involves preparing a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can determine the necessary equilibration time.[5][6]

-

Phase Separation: The saturated solution is carefully separated from the excess solid this compound. This can be achieved by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry this compound is then measured.

-

Spectroscopic Analysis: If this compound exhibits a measurable spectroscopic signature (e.g., UV-Vis absorbance of the chlorate ion after a suitable derivatization or in a specific solvent), a calibration curve can be used to determine its concentration.

-

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be employed to separate and quantify the strontium and/or chlorate ions.[5][6]

-

Headspace Gas Chromatography (HSGC) Method

A novel indirect method for determining the solubility of inorganic salts involves headspace gas chromatography.[7] This technique relies on the principle that the vapor-liquid equilibrium of a volatile compound added to the solution changes with the salt concentration.

Methodology:

-

Standard Preparation: A series of solutions with known concentrations of this compound in the organic solvent are prepared. A small, constant amount of a volatile compound (e.g., a co-solvent with a low boiling point) is added to each standard.

-

Sample Preparation: A saturated solution of this compound in the organic solvent is prepared, also containing the same small amount of the volatile compound.

-

HSGC Analysis: The headspace (the gas phase above the liquid) of each standard and the sample is analyzed by gas chromatography. The concentration of the volatile compound in the headspace is measured.

-

Data Analysis: A calibration curve is generated by plotting the headspace concentration of the volatile compound against the known this compound concentration of the standards. The concentration of this compound in the saturated solution can then be determined from this curve. A distinct breakpoint in the vapor-liquid equilibrium curve indicates the saturation point.[7]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent using the equilibrium concentration method.

References

- 1. This compound | 7791-10-8 [chemicalbook.com]

- 2. This compound | 7791-10-8 | Benchchem [benchchem.com]

- 3. 7791-10-8 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | Sr(ClO3)2 | CID 24641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture of Strontium Chlorate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of strontium chlorate, Sr(ClO₃)₂, a compound of interest for its oxidizing properties. This document is intended for researchers, scientists, and professionals in drug development seeking detailed crystallographic information and standardized experimental protocols.

Core Crystallographic Data of this compound

The precise arrangement of atoms in solid-state this compound has been elucidated through crystallographic studies. The compound crystallizes in the orthorhombic system, a testament to its ordered internal structure. The fundamental crystallographic parameters are summarized in the table below for ease of reference and comparison.

| Parameter | Value |

| Chemical Formula | Sr(ClO₃)₂ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Lattice Parameters | |

| a | 12.535 Å |

| b | 11.457 Å |

| c | 7.4818 Å |

| α | 90.0° |

| β | 90.0° |

| γ | 90.0° |

Elucidation of the Crystal Structure: A Methodological Overview

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth and Selection:

-

High-purity single crystals of this compound are grown from a supersaturated aqueous solution by methods such as slow evaporation or controlled cooling.

-

A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope for its well-defined faces and lack of visible defects.

-

-

Mounting and Data Collection:

-

The selected crystal is mounted on a goniometer head, often using a cryoprotectant to mitigate radiation damage, and placed within the X-ray beam of a diffractometer.

-

Data collection is typically performed at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

A monochromatic X-ray source, commonly a molybdenum or copper anode, is used to generate the incident beam.

-

The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern of X-rays scattered by the crystal is recorded on a detector.

-

-

Data Processing and Structure Solution:

-

The raw diffraction data is processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

-

Visualizing the Crystallographic Workflow

The logical progression from a chemical compound to its fully characterized crystal structure is a cornerstone of solid-state chemistry. The following diagram illustrates this generalized workflow.

An In-depth Technical Guide on the Hygroscopic Properties of Anhydrous Strontium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous strontium chlorate (Sr(ClO₃)₂) is a strong oxidizing agent with applications in various fields, including pyrotechnics. Its utility and stability are intrinsically linked to its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous this compound. Due to a lack of specific experimental data in the public domain for this compound, this guide outlines the established methodologies for characterizing hygroscopicity, presents comparative data for analogous compounds, and offers a standardized workflow for its empirical determination. This document is intended to serve as a foundational resource for researchers and professionals requiring a thorough understanding of the moisture sensitivity of this compound.

Introduction

This compound, in its anhydrous form, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This property is critical in the context of its handling, storage, stability, and performance in various applications. The absorption of water can lead to the formation of hydrates, such as the trihydrate and octahydrate, which can alter the material's physical and chemical properties[1][2]. For instance, safety data sheets consistently recommend storing this compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture, which underscores its moisture-sensitive nature. The appearance of this compound as a "moist solid or semi-solid slurry of white crystals" in some descriptions may be a direct consequence of its hygroscopicity[3].

Understanding the hygroscopic behavior of anhydrous this compound is paramount for:

-

Storage and Handling: To prevent caking, deliquescence, and degradation.

-

Chemical Stability: The presence of water can accelerate decomposition or reactions with other substances.

-

Formulation Development: In pyrotechnic or other formulations, precise control over water content is often crucial for performance and safety.

This guide will delve into the theoretical framework of hygroscopicity and provide detailed experimental protocols for its characterization.

Quantitative Data on Hygroscopicity

However, we can infer its likely behavior by examining related compounds. The table below presents CRH data for various water-soluble inorganic salts, which can serve as a reference for the anticipated hygroscopic nature of anhydrous this compound. Generally, salts of alkaline earth metals can be hygroscopic and readily form hydrates[5].

Table 1: Critical Relative Humidity of Various Pure Salts at 30°C for Comparative Analysis

| Salt | Critical Relative Humidity (%) |

|---|---|

| Calcium nitrate | 46.7 |

| Ammonium nitrate | 59.4 |

| Sodium nitrate | 72.4 |

| Urea | 72.5 |

| Ammonium chloride | 77.2 |

| Ammonium sulfate | 79.2 |

| Diammonium phosphate | 82.5 |

| Potassium chloride | 84.0 |

| Potassium nitrate | 90.5 |

| Monoammonium phosphate | 91.6 |

| Monocalcium phosphate | 93.6 |

| Potassium sulfate | 96.3 |

(Data sourced from publicly available chemical data)[4]

Experimental Protocols for Determining Hygroscopic Properties

To ascertain the specific hygroscopic characteristics of anhydrous this compound, standardized experimental methods must be employed. The following protocols are recommended.

Determination of Moisture Sorption Isotherm using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying temperature and humidity[6]. This method is highly valuable for understanding moisture sorption and desorption behavior[7][8][9].

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-20 mg) is placed in the sample pan of the DVS instrument. The anhydrous form can be prepared by heating a hydrated form of this compound to 120°C[1][2].

-

Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This ensures that the starting material is indeed anhydrous.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a negligible change in mass over a set period, for example, dm/dt < 0.002% per minute).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded. The moisture sorption isotherm is then plotted as the percentage change in mass versus the relative humidity. This plot provides critical information about the material's affinity for water, the presence of hysteresis (differences between the sorption and desorption curves), and the potential for hydrate formation.

Determination of Critical Relative Humidity (CRH)

The CRH can be identified from the DVS moisture sorption isotherm as the RH at which a sharp increase in water uptake occurs. Alternatively, a static method using saturated salt solutions can be employed.

Methodology:

-

Preparation of Controlled Humidity Environments: A series of sealed desiccators are prepared, each containing a saturated solution of a different salt. Each saturated salt solution maintains a specific, known relative humidity in the headspace of the desiccator at a constant temperature.

-

Sample Exposure: Small, pre-weighed samples of anhydrous this compound are placed in open containers within each desiccator.

-

Equilibration and Observation: The samples are stored at a constant temperature (e.g., 25°C) and observed periodically for any physical changes, such as becoming wet or dissolving (deliquescence). The mass of each sample is also monitored over time.

-

CRH Determination: The CRH is the lowest relative humidity at which the sample begins to absorb a significant amount of moisture and shows signs of deliquescence.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the hygroscopic properties of anhydrous this compound.

References

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Sr(ClO3)2 | CID 24641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. mt.com [mt.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

spectroscopic analysis of strontium chlorate (Raman, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of Strontium Chlorate (Sr(ClO₃)₂)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, Sr(ClO₃)₂, with a specific focus on Raman and Infrared (IR) spectroscopy. This compound is an inorganic compound notable for its use as a strong oxidizing agent, particularly in pyrotechnics to produce a brilliant red color.[1][2] A thorough understanding of its vibrational properties through spectroscopic methods is crucial for quality control, material identification, and safety. This document details the fundamental vibrational modes of the chlorate ion (ClO₃⁻), presents expected spectral data, and provides standardized experimental protocols for researchers and scientists in relevant fields.

Introduction to this compound

This compound, with the chemical formula Sr(ClO₃)₂, is composed of a strontium cation (Sr²⁺) and two chlorate anions (ClO₃⁻).[3] It is a white or colorless crystalline solid that is soluble in water.[1] The compound exists in various hydrated forms and decomposes at 120°C with the evolution of oxygen.[3][4] Its primary application is in pyrotechnics, where it serves as both an oxidizer and a red colorant.[2] Spectroscopic analysis is essential for confirming its identity and purity, as contaminants can significantly alter its performance and safety profile.

Molecular and Crystal Structure

The vibrational properties of this compound are intrinsically linked to its crystal structure. The compound consists of ionic bonds between the Sr²⁺ cations and the polyatomic ClO₃⁻ anions. Within the chlorate anion, the chlorine and oxygen atoms are linked by covalent bonds.[3]

The chlorate ion (ClO₃⁻) possesses a trigonal pyramidal geometry, belonging to the C₃ᵥ point group. This structure gives rise to four fundamental vibrational modes.[5]

Solid this compound, Sr(ClO₃)₂, typically crystallizes in the orthorhombic system with the space group Fdd2.[3] This crystalline arrangement places the chlorate ions in a specific symmetry environment (site symmetry), which can influence their vibrational spectra compared to the "free" ion in solution. This can lead to the splitting of degenerate vibrational modes and the activation of modes that might be inactive in the isolated ion.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and IR techniques, probes the quantized vibrational energy levels of a molecule or crystal lattice. The selection rules for each technique determine which vibrational modes are observed.

For the isolated C₃ᵥ chlorate ion, the four fundamental modes are classified as follows:

-

ν₁ (A₁): Symmetric Cl-O stretch

-

ν₂ (A₁): Symmetric O-Cl-O bend (scissoring)

-

ν₃ (E): Asymmetric Cl-O stretch (doubly degenerate)

-

ν₄ (E): Asymmetric O-Cl-O bend (doubly degenerate)

All four modes are active in both Raman and IR spectroscopy.[5]

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that is highly sensitive to the polarizability of molecular bonds. It is particularly effective for analyzing the symmetric vibrations of the chlorate ion and the low-frequency lattice modes of the crystal.

dot

Caption: Experimental workflow for spectroscopic analysis of Sr(ClO₃)₂.

The expected Raman shifts for the chlorate ion in this compound are summarized below. The exact positions can vary due to cation effects and the crystal field.

| Vibrational Mode | Symmetry (C₃ᵥ) | Description | Approximate Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | 910 - 940[6] |

| ν₂ | A₁ | Symmetric Bend | 610 - 630[6] |

| ν₃ | E | Asymmetric Stretch | 960 - 980[6] |

| ν₄ | E | Asymmetric Bend | 480 - 500[6] |

| Lattice Modes | - | Crystal Lattice Vibrations | < 200[5] |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of IR radiation by a sample, exciting molecular vibrations that result in a change in the dipole moment. It is complementary to Raman spectroscopy, often providing stronger signals for asymmetric and polar functional groups.

dot

Caption: Relationship between structure and vibrational spectra.

The expected IR absorption bands for this compound are listed in the table below. The doubly degenerate E modes may split into two distinct bands in the solid-state spectrum due to the lower symmetry of the crystal environment.

| Vibrational Mode | Symmetry (C₃ᵥ) | Description | Approximate Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | 910 - 940[6] |

| ν₂ | A₁ | Symmetric Bend | 610 - 630[6] |

| ν₃ | E | Asymmetric Stretch | 960 - 980[6] |

| ν₄ | E | Asymmetric Bend | 480 - 500[6] |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol for Raman Spectroscopic Analysis

This protocol describes the analysis of solid this compound using a confocal Raman microscope.

-

Materials and Equipment:

-

This compound (solid powder)

-

Mortar and pestle (if sample is not a fine powder)

-

Glass microscope slide or capillary tube

-

Confocal Raman microscope (e.g., equipped with a 532 nm or 785 nm laser)[6]

-

Appropriate safety equipment (laser safety goggles, lab coat, gloves)

-

-

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. Place a small amount of the powder onto a clean microscope slide or pack it into a glass capillary tube.

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser and detector to stabilize (typically 30 minutes).

-

Select the excitation laser (e.g., 532 nm).[6]

-

Calibrate the spectrometer using a known standard (e.g., silicon wafer, polystyrene).

-

-

Data Acquisition:

-

Place the prepared sample on the microscope stage.

-

Using the white light source and camera, focus on the sample surface.

-

Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation or decomposition.[6]

-

Set the data acquisition parameters:

-

Spectral Range: 100 - 1200 cm⁻¹ (to cover both lattice and internal chlorate modes)

-

Acquisition Time: 10-30 seconds

-

Accumulations: 3-5 scans (to improve signal-to-noise ratio)

-

-

Acquire the spectrum.

-

-

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Identify and label the peak positions of the observed Raman bands.

-

-

Protocol for FT-IR Spectroscopic Analysis (Nujol Mull)

This protocol outlines the procedure for analyzing solid this compound using the Nujol mull technique, which is suitable for samples that are not soluble in common IR-transparent solvents.[4]

-

Materials and Equipment:

-

This compound (solid powder)

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl)

-

Spatula

-

FT-IR spectrometer

-

-

Procedure:

-

Sample Preparation (Nujol Mull):

-

Place 5-10 mg of the finely powdered this compound into a clean agate mortar.

-

Add 1-2 drops of Nujol.

-

Grind the mixture with the pestle for 3-5 minutes until it forms a smooth, translucent paste (mull). The particle size of the solid should be smaller than the wavelength of the incident IR radiation to minimize scattering.

-

Using a spatula, transfer a small amount of the mull to the center of one salt plate.

-

Place the second salt plate on top and gently press and rotate to spread the mull into a thin, uniform film. Ensure no air bubbles are trapped.

-

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Ensure the sample compartment is clean and dry.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Set the data acquisition parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans

-

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands from the this compound as well as characteristic C-H stretching and bending bands from the Nujol (around 2920, 2850, 1460, and 1375 cm⁻¹). These Nujol peaks should be noted and excluded from the sample analysis.

-

Identify and label the peak positions of the absorption bands corresponding to the sample.

-

-

Conclusion

Raman and IR spectroscopy are powerful, non-destructive techniques for the analysis of this compound. By understanding the fundamental vibrational modes of the chlorate ion and the influence of the crystal structure, these methods allow for unambiguous identification and characterization. The provided data summaries and experimental protocols serve as a foundational guide for researchers and scientists to perform accurate and reliable spectroscopic analysis of this important inorganic compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Formation of Strontium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties and formation methods of strontium chlorate, Sr(ClO₃)₂. The information is intended to support research and development activities where this compound's properties are of interest.

Thermodynamic and Physical Properties

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value |

| Chemical Formula | Sr(ClO₃)₂ |

| Molar Mass | 254.51 g/mol [1] |

| Appearance | Colorless or white crystals[1] |

| Density | 3.15 g/cm³[1] |

| Melting Point | Hydrates decompose to the anhydrous form at 120 °C (248 °F; 393 K).[1][2] The anhydrous form decomposes at 290 °C (554 °F; 563 K).[1][2] |

| Decomposition Temperature | Decomposes at 120 °C with the evolution of oxygen.[3] |

| Solubility in Water | 174.9 g/100 mL at 18 °C.[1] |

| Crystal Structure | Orthorhombic[3] |

This compound exists in several hydrated forms, most notably as a trihydrate (Sr(ClO₃)₂·3H₂O) and an octahydrate (Sr(ClO₃)₂·8H₂O).[1][3] The hydrated forms lose their water of crystallization upon heating to 120 °C to yield the anhydrous salt.[1][2]

Formation of this compound: Experimental Protocols

Several methods have been documented for the synthesis of this compound. The choice of method may depend on the desired purity, scale, and available starting materials.

This method involves the reaction of an acid (chloric acid) with a base (strontium hydroxide or strontium carbonate). It is a direct and relatively clean method for producing this compound.

-

Reaction with Strontium Hydroxide:

-

Reaction Equation: Sr(OH)₂ + 2HClO₃ → Sr(ClO₃)₂ + 2H₂O

-

Protocol:

-

Prepare an aqueous solution of chloric acid (HClO₃).

-

Gradually add strontium hydroxide (Sr(OH)₂) to the chloric acid solution with continuous stirring.

-

Monitor the pH of the solution. The reaction is complete when the solution is neutralized.

-

The resulting solution of this compound can be concentrated by gentle heating or by warming over concentrated sulfuric acid to induce crystallization.[1][2]

-

-

-

Reaction with Strontium Carbonate:

-

Reaction Equation: SrCO₃ + 2HClO₃ → Sr(ClO₃)₂ + H₂O + CO₂[3]

-

Protocol:

-

In an aqueous solution, controllably add strontium carbonate (SrCO₃) to chloric acid (HClO₃).[3]

-

The reaction should be performed at a controlled temperature to avoid unwanted side reactions.[3]

-

Carbon dioxide gas will be evolved, and the reaction is complete when the addition of strontium carbonate no longer produces effervescence.

-

The resulting this compound solution can be purified by fractional crystallization.[3]

-

-

This classic method involves the disproportionation of chlorine in the presence of a strong base.

-

Reaction Equation: 6Sr(OH)₂ + 6Cl₂ → Sr(ClO₃)₂ + 5SrCl₂ + 6H₂O[3]

-

Protocol:

-

Prepare a warm aqueous solution or a moist slurry of strontium hydroxide, typically the octahydrate (Sr(OH)₂·8H₂O).[1][2]

-

Bubble chlorine gas (Cl₂) through the strontium hydroxide solution.[1][2]

-

The reaction produces a mixture of this compound and strontium chloride.[3]

-

Separation of the two salts is challenging due to their high solubility. However, it can be achieved through fractional crystallization, leveraging the significantly higher solubility of this compound (174.9 g/100 mL at 20°C) compared to strontium chloride (42.9 g/100 mL at 20°C).[3]

-

A small amount of strontium hypochlorite may also be formed as a byproduct.[1][2]

-

This compound can also be prepared via the electrolysis of a concentrated aqueous solution of strontium chloride.

-

Protocol:

-

Prepare a concentrated aqueous solution of strontium chloride (SrCl₂).

-

Subject the solution to electrolysis. The chloride ions are oxidized at the anode to form chlorate ions.

-

After electrolysis, the this compound can be isolated from the solution by crystallization.[4]

-

Visualized Formation Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound via the neutralization of chloric acid with strontium hydroxide.

Caption: Synthesis of this compound via Neutralization.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations for the Strontium Chlorate Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of strontium chlorate, Sr(ClO₃)₂. Although specific experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies that can be employed for its study. This guide serves as a best-practice manual for researchers aiming to model this compound and similar inorganic salts. The methodologies, expected data, and illustrative visualizations are designed to be directly applicable to research in materials science, pharmacology, and related fields where the understanding of inorganic compounds at a molecular level is crucial.

Introduction

This compound is an inorganic compound with the chemical formula Sr(ClO₃)₂. It is known for its use in pyrotechnics to produce a red color. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is essential for predicting its reactivity, stability, and potential interactions in various environments. Quantum chemical calculations provide a powerful tool for investigating these properties at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

This guide details the application of ab initio and Density Functional Theory (DFT) methods for the computational analysis of this compound. It covers the theoretical background, recommended computational protocols, and the interpretation of the resulting data.

Theoretical Background and Computational Methodologies

The study of this compound, an ionic compound, requires robust computational methods that can accurately describe both the covalent interactions within the chlorate anion (ClO₃⁻) and the ionic bond between the strontium cation (Sr²⁺) and the chlorate anions.

Density Functional Theory (DFT)

DFT is a widely used method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: For ionic compounds like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a good starting point as they incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of electronic properties.

-

Basis Sets: A combination of basis sets is recommended. For the strontium atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is suitable to account for relativistic effects of the heavy strontium core electrons. For the lighter chlorine and oxygen atoms, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate to accurately model the electronic structure of the chlorate anion.

Ab Initio Methods

While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for the electron correlation effects within the chlorate anion. These methods can be used to benchmark the results obtained from DFT calculations.

Experimental and Computational Protocols

The following section details a standard protocol for performing quantum chemical calculations on the this compound molecule.

Molecular Structure and Optimization

-

Initial Geometry: The initial 3D coordinates for the this compound molecule can be constructed using a molecular modeling program. The chlorate anion (ClO₃⁻) has a trigonal pyramidal geometry. In Sr(ClO₃)₂, the strontium cation (Sr²⁺) will be ionically bonded to two chlorate anions.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy structure of the molecule. This involves calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached.

-

Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Molecular Properties

-

Vibrational Frequencies: The frequency calculation provides the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule. These can be compared with experimental spectroscopic data if available.

-

Electronic Properties: Key electronic properties to be calculated include:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's chemical reactivity and electronic excitability.

-

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide information about the charge distribution within the molecule, confirming the ionic nature of the Sr-O bonds and the covalent nature of the Cl-O bonds.

-

Dipole Moment: The calculated dipole moment indicates the overall polarity of the molecule.

-

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative quantitative data that one might expect to obtain from quantum chemical calculations on this compound. Note: These values are not from direct calculations on Sr(ClO₃)₂ due to a lack of published data and are provided for illustrative purposes based on known properties of the chlorate anion and typical ionic interactions.

| Parameter | Illustrative Value |

| Optimized Molecular Geometry | |

| Sr-O Bond Length (Å) | 2.5 - 2.7 |

| Cl-O Bond Length (Å) | 1.49 - 1.55 |

| O-Cl-O Bond Angle (°) | 106 - 108 |

| Vibrational Frequencies (cm⁻¹) | |

| Cl-O Symmetric Stretch | ~930 |

| Cl-O Asymmetric Stretch | ~980 |

| O-Cl-O Symmetric Bend | ~620 |

| O-Cl-O Asymmetric Bend | ~480 |

| Sr-O Stretching Modes | 200 - 400 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.0 to -8.0 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 5.0 - 7.0 |

| Dipole Moment (Debye) | 0.0 (for symmetric conformations) |

| NBO Charges | |

| Charge on Sr | +1.8 to +1.9 |

| Charge on Cl | +1.5 to +1.7 |

| Charge on O | -0.8 to -0.9 |

Mandatory Visualization

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Relationship Between Computational Parameters and Accuracy

The diagram below illustrates the logical relationship between the choice of computational method and basis set and the accuracy of the predicted molecular properties.

Conclusion

This technical guide has outlined the necessary steps and theoretical considerations for performing quantum chemical calculations on the this compound molecule. While specific published data for this compound is scarce, the methodologies described herein are robust and widely applicable to similar inorganic salts. By following these protocols, researchers can obtain valuable insights into the molecular structure, vibrational spectra, and electronic properties of this compound, which can aid in the understanding of its chemical behavior and the development of new materials and applications. The provided illustrative data and visualizations serve as a practical starting point for such computational investigations.

High-Pressure Phase Transitions of Strontium Chlorate: A Technical Overview

Absence of Direct Experimental Data and Inferred Projections Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of phase transitions in strontium chlorate (Sr(ClO₃)₂) under high-pressure conditions. A comprehensive review of the current scientific literature reveals a notable absence of direct experimental or theoretical studies specifically investigating the high-pressure behavior of this compound. Consequently, this document will proceed by first outlining the known properties of this compound at ambient pressure. Subsequently, it will provide an inferred overview of potential high-pressure behaviors by drawing parallels with analogous compounds, namely potassium chlorate (KClO₃) and other strontium-containing materials that have been studied under extreme conditions. The experimental protocols described are therefore generalized methodologies standardly employed in high-pressure research.

This compound at Ambient Pressure

This compound is an inorganic compound with the formula Sr(ClO₃)₂. It is known to exist in various hydrated forms, with the anhydrous form crystallizing in the orthorhombic crystal system with the space group Fdd2[1]. It is a strong oxidizing agent and sees application in pyrotechnics[2][3][4].

Table 1: Crystallographic Data for this compound at Ambient Pressure [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a | 12.535 Å |

| b | 11.457 Å |

| c | 7.4818 Å |

| α, β, γ | 90.0° |

Inferred High-Pressure Behavior of this compound

In the absence of direct experimental data for Sr(ClO₃)₂, we can infer its potential behavior under high pressure by examining related compounds.

Comparison with Potassium Chlorate (KClO₃)

High-pressure studies on potassium chlorate (KClO₃) have revealed pressure-induced phase transitions. At approximately 2 GPa, KClO₃ undergoes a transition from a monoclinic (Phase I) to a rhombohedral (Phase II) structure[5][6]. This transition is characterized by a significant change in the crystal structure and has been observed to slow down the rate of X-ray induced decomposition[5][6]. It is plausible that this compound could also exhibit structural transformations at comparable pressure ranges, although the specific transition pathway and resulting crystal systems would likely differ due to the presence of the larger Sr²⁺ cation.

Insights from High-Pressure Studies of Other Strontium Compounds

Studies on other strontium compounds, such as strontium carbonate (SrCO₃), have demonstrated that high pressure can induce significant changes in coordination and crystal structure. For instance, SrCO₃ undergoes a phase transition at high pressure, indicating the susceptibility of strontium-based lattices to structural reorganization under compression[7].

Standard Experimental Protocols for High-Pressure Studies

The investigation of phase transitions in materials like this compound under high pressure typically involves a suite of specialized experimental techniques.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate ultra-high pressures on small samples. The sample is placed in a gasket between the flat faces (culets) of two brilliant-cut diamonds. By applying a force to the back of the diamonds, immense pressure is generated in the sample chamber. A pressure-transmitting medium (e.g., a gas like argon or a liquid like silicone oil) is often used to ensure hydrostatic or quasi-hydrostatic conditions.

In-Situ Characterization Techniques

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. Changes in the Raman spectrum, such as the appearance or disappearance of peaks, shifts in peak positions, and peak splitting, are indicative of phase transitions.

Experimental Workflow for High-Pressure Raman Spectroscopy:

Caption: Workflow for High-Pressure Raman Spectroscopy.

Synchrotron X-ray diffraction is the definitive method for determining the crystal structure of a material under high pressure. By analyzing the diffraction pattern of the sample as a function of pressure, changes in the crystal lattice, including phase transitions to new crystal structures, can be identified and characterized.

Logical Flow for High-Pressure XRD Analysis:

Caption: Logical Flow for High-Pressure XRD Analysis.

Projected Phase Transition Pathway for this compound

Based on the behavior of analogous compounds, a hypothetical phase transition pathway for this compound under increasing pressure can be proposed. This is a speculative model intended to guide future research.

Caption: Hypothetical Phase Transition Pathway for Sr(ClO₃)₂.

It is anticipated that with increasing pressure, this compound would first transition from its ambient orthorhombic phase (Phase I) to one or more intermediate, denser phases (Phase II, Phase III). At very high pressures, decomposition of the chlorate anion might occur. The specific crystal structures of these hypothetical high-pressure phases and the pressures at which these transitions occur remain to be determined experimentally.

Conclusion and Future Outlook

While there is currently no direct research on the high-pressure phase transitions of this compound, the study of analogous materials provides a framework for predicting its likely behavior. The experimental methodologies outlined in this guide, particularly in-situ Raman spectroscopy and X-ray diffraction using diamond anvil cells, are essential for elucidating the structural evolution of Sr(ClO₃)₂ under compression. Future research in this area would not only contribute to a fundamental understanding of the solid-state chemistry of chlorates but also provide valuable data for materials science and energetic materials research.

References

- 1. This compound | 7791-10-8 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chlorates.exrockets.com [chlorates.exrockets.com]

- 4. This compound | Sr(ClO3)2 | CID 24641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Discovery and Isolation of Strontium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical methods surrounding the discovery and isolation of strontium chlorate, Sr(ClO₃)₂. The narrative follows the foundational chemical discoveries of the late 18th and 19th centuries that enabled its synthesis and purification. Experimental protocols, reconstructed from historical accounts, are provided alongside quantitative data and logical workflow diagrams to offer a comprehensive understanding of this early work in inorganic synthesis.

Foundational Discoveries: The Path to this compound

The synthesis of this compound was not a singular event but rather the culmination of several key discoveries in chemistry. The timeline below illustrates the critical advancements that provided the elemental and chemical knowledge necessary for its eventual creation.

Caption: Foundational discoveries leading to this compound synthesis.

The discovery of the chlorate anion by Claude Louis Berthollet in 1788 was a pivotal moment in oxidant chemistry.[1][2] His method, which involved passing chlorine gas through a solution of potassium hydroxide, established the fundamental chemical reaction for producing chlorates from alkaline hydroxides.[2] Shortly thereafter, in 1790, Adair Crawford identified strontium as a new element within the mineral strontianite.[3][4][5] The isolation of the pure strontium metal by Sir Humphry Davy in 1808 further paved the way for the study of its various compounds.[3][4][5][6][7]

While the exact first synthesis of this compound is not precisely dated, by the late 19th century, its preparation was well-established, as evidenced by an 1879 paper by J. Konigel-Weisberg detailing its formation.[8] This early synthesis was a direct application of Berthollet's work to the newly characterized alkaline earth metal, strontium.

Historical Synthesis and Isolation Workflow